Ivosidenib
Descripción general
Descripción
Ivosidenib, comercializado bajo la marca Tibsovo, es un medicamento anticancerígeno utilizado principalmente para el tratamiento de la leucemia mieloide aguda y el colangiocarcinoma. Es un inhibidor de molécula pequeña de la enzima isocitrato deshidrogenasa-1 (IDH1), que a menudo muta en diversas formas de cáncer. Al inhibir esta enzima, this compound ayuda a reducir la producción anormal del oncometabolito 2-hidroxi-glutarato, promoviendo así la diferenciación de las células malignas .
Mecanismo De Acción
Ivosidenib ejerce sus efectos inhibiendo la enzima isocitrato deshidrogenasa-1 (IDH1) mutante. Esta enzima es responsable de la conversión de alfa-cetoglutarato a 2-hidroxi-glutarato, un oncometabolito que promueve la tumorigénesis. Al inhibir esta conversión, this compound reduce los niveles de 2-hidroxi-glutarato, permitiendo así la diferenciación de las células malignas e inhibiendo su proliferación .
Compuestos Similares:
IDH305: Otro inhibidor de la enzima IDH1 mutante.
Olutasidenib (FT2102): Un inhibidor selectivo de la enzima IDH1 mutante.
Vorasidenib (AG881): Dirige tanto las mutaciones IDH1 como IDH2.
BAY1436032: Inhibe tanto las mutaciones IDH1 como IDH2.
Unicidad de this compound: this compound es único en su alta selectividad y potencia para la enzima IDH1 mutante. Se ha estudiado extensamente y ha demostrado beneficios clínicos significativos en pacientes con cánceres con mutación de IDH1. Su capacidad para dirigirse específicamente a la enzima mutante sin afectar a la enzima de tipo salvaje lo convierte en un valioso agente terapéutico .
Análisis Bioquímico
Biochemical Properties
Ivosidenib plays a crucial role in biochemical reactions by inhibiting the mutant IDH1 enzyme . This interaction disrupts the enzyme’s normal function, altering the production of certain metabolites within the cell.
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its inhibition of the IDH1 enzyme can lead to changes in the levels of certain metabolites, which can have downstream effects on various cellular processes .
Molecular Mechanism
The mechanism of action of this compound involves binding to the mutant IDH1 enzyme, inhibiting its activity . This can lead to changes in gene expression and disrupt normal cellular metabolism.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that it has a significant impact on the survival of patients with IDH1-mutated acute myeloid leukemia and advanced cholangiocarcinoma , indicating its long-term effects on cellular function.
Metabolic Pathways
This compound is involved in the metabolic pathway of the IDH1 enzyme . By inhibiting this enzyme, it can affect metabolic flux and the levels of certain metabolites.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de ivosidenib implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del anillo pirrolidínico, la introducción del grupo cianopiridina y la incorporación del grupo difluorociclobutilo. Las condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y reactivos como agentes clorantes y fluorantes .
Métodos de producción industrial: La producción industrial de this compound sigue una ruta sintética similar, pero está optimizada para la fabricación a gran escala. Esto involucra el uso de reactores de alto rendimiento, química de flujo continuo y estrictas medidas de control de calidad para garantizar la pureza y consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: Ivosidenib experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden emplearse para modificar los grupos funcionales presentes en this compound.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en las reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden explorarse más a fondo por sus propiedades farmacológicas .
Aplicaciones Científicas De Investigación
Ivosidenib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar la inhibición de la enzima IDH1 y sus efectos en las vías metabólicas.
Biología: this compound se emplea en la investigación para comprender el papel de las mutaciones de IDH1 en la biología del cáncer y para desarrollar terapias dirigidas.
Medicina: Clínicamente, this compound se utiliza para tratar pacientes con leucemia mieloide aguda y colangiocarcinoma, particularmente aquellos con mutaciones de IDH1.
Comparación Con Compuestos Similares
IDH305: Another inhibitor of the mutant IDH1 enzyme.
Olutasidenib (FT2102): A selective inhibitor of the mutant IDH1 enzyme.
Vorasidenib (AG881): Targets both IDH1 and IDH2 mutations.
BAY1436032: Inhibits both IDH1 and IDH2 mutations.
Uniqueness of Ivosidenib: this compound is unique in its high selectivity and potency for the mutant IDH1 enzyme. It has been extensively studied and has shown significant clinical benefits in patients with IDH1-mutated cancers. Its ability to specifically target the mutant enzyme while sparing the wild-type enzyme makes it a valuable therapeutic agent .
Propiedades
IUPAC Name |
(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40)/t22-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJZXSAJMHAVGX-DHLKQENFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)N(C2=CC(=CN=C2)F)[C@@H](C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClF3N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027928 | |
Record name | Ivosidenib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
Record name | Ivosidenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14568 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Isocitrate dehydrogenase 1 (IDH1) is a metabolic enzyme in the cytoplasm and peroxisomes that plays a role in many cellular processes, including mitochondrial oxidative phosphorylation, glutamine metabolism, lipogenesis, glucose sensing, and regulation of cellular redox status. IDH1 converts isocitrate to α-ketoglutarate (α-KG), a normal metabolite in the carboxylic acid cycle. Multiple cancers are associated with missense mutations in IDH1, leading to the substitution of the amino acid arginine 132 in the enzyme active site, acquired gain-of-function activity, and increased enzyme activity. IDH1 mutation results in the accumulation of D-2-hydroxyglutarate (D-2HG), an oncometabolite that is structurally similar to α-KG. D-2HG inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, which play a role in histone and DNA demethylation along with other cellular processes. Inhibition of these enzymes leads to histone and DNA hypermethylation and a block in cell differentiation, including hematopoietic differentiation. With histone hypermethylation, methylation-sensitive insulators cannot regulate the activation of oncogenes. Excess D-2HG ultimately interferes with cellular metabolism and alters epigenetic regulation towards oncogenesis. Ivosidenib inhibits the mutant IDH1 at much lower concentrations than the wild-type enzyme. It targets gene mutations at position R132, with R132H and R132C being the most common mutations. In mouse xenograft models of IDH1-mutated AML, ivosidenib caused a decrease in D-2HG levels in a dose-dependent manner and induced myeloid differentiation _in vitro_ and _in vivo_. Ivosidenib works to inhibit histone demethylases and restore normal methylation conditions to promote cell differentiation and oncogene regulation. | |
Record name | Ivosidenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14568 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1448347-49-6 | |
Record name | Glycinamide, 1-(4-cyano-2-pyridinyl)-5-oxo-L-prolyl-2-(2-chlorophenyl)-N-(3,3-difluorocyclobutyl)-N2-(5-fluoro-3-pyridinyl)-, (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1448347-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ivosidenib [USAN:INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448347496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ivosidenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14568 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ivosidenib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IVOSIDENIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2PCN8MAM6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary molecular target of ivosidenib?
A1: this compound is a potent, selective, small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). [, , , , ]
Q2: How do mutations in isocitrate dehydrogenase 1 (IDH1) contribute to cancer development?
A2: Mutations in IDH1 lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts cellular processes and promotes tumor growth. [, , , , ]
Q3: What is the mechanism of action of this compound in inhibiting mIDH1?
A3: this compound binds to mIDH1 and blocks its ability to convert α-ketoglutarate to 2-HG, thereby reducing 2-HG levels. [, ]
Q4: What are the downstream effects of this compound treatment on cancer cells?
A4: By inhibiting mIDH1 and reducing 2-HG levels, this compound promotes differentiation of malignant cells, potentially leading to tumor regression. [, , ]
Q5: How does this compound affect the immune response in the tumor microenvironment?
A5: Research suggests that this compound treatment may enhance anti-tumor immunity by increasing interferon signaling and CD8+ T-cell infiltration in the tumor microenvironment. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is not explicitly mentioned in the provided research papers.
Q7: Is there any available spectroscopic data for this compound?
A7: The provided research papers do not contain specific spectroscopic data for this compound.
Q8: Does this compound possess any catalytic properties itself?
A8: this compound acts as an enzyme inhibitor and does not exhibit intrinsic catalytic properties. [, ]
Q9: Have computational methods been employed to study this compound?
A9: Yes, three-dimensional (3D) modeling has been utilized to understand the interactions between this compound and IDH1, particularly regarding the impact of second-site IDH1 mutations on drug binding. []
Q10: How do structural modifications of this compound affect its activity and potency?
A10: The research indicates that second-site mutations in IDH1 can alter the binding of this compound, potentially leading to reduced inhibitory potency. []
Q11: What is the primary route of administration for this compound?
A11: this compound is administered orally. [, , , , , ]
Q12: How is this compound metabolized in the body?
A12: this compound is primarily metabolized through oxidative pathways in the liver. [, , ]
Q13: Does this compound exhibit a dose-dependent pharmacokinetic profile?
A13: Yes, this compound displays dose-dependent bioavailability, with higher doses leading to proportionally greater exposure. [, ]
Q14: Are there any known drug-drug interactions with this compound?
A14: this compound is a moderate inducer of CYP3A4 and CYP2B6 enzymes, potentially affecting the metabolism of co-administered drugs metabolized by these enzymes. It also inhibits P-glycoprotein, which may impact the transport of other drugs. [, , , ]
Q15: What is the relationship between this compound exposure and its pharmacodynamic effects?
A15: Studies suggest a dose- and exposure-dependent relationship between this compound and 2-HG reduction in tumors. [, ]
Q16: Does hepatic impairment affect the pharmacokinetics of this compound?
A16: Mild hepatic impairment shows negligible effects, while moderate hepatic impairment can reduce total this compound exposure, though the unbound fraction may increase. []
Q17: Does this compound affect triazole levels in patients?
A17: this compound can significantly reduce the serum levels of triazole antifungal medications like posaconazole and voriconazole, likely due to its effects on CYP enzymes and drug transporters. []
Q18: What types of preclinical models have been used to study this compound's efficacy?
A18: Preclinical studies have utilized cell-based assays, xenograft mouse models, and genetically engineered mouse models to investigate the anti-tumor effects of this compound. [, ]
Q19: What clinical trials have been conducted with this compound?
A19: Several phase I and III clinical trials have evaluated this compound in patients with mIDH1 AML, MDS, and cholangiocarcinoma, demonstrating encouraging response rates and clinical benefits. [, , , , ]
Q20: How effective is this compound in treating relapsed or refractory acute myeloid leukemia (AML)?
A20: In clinical trials, this compound demonstrated promising activity in patients with relapsed or refractory AML harboring an IDH1 mutation, leading to durable remissions and transfusion independence. []
Q21: What is the efficacy of this compound in combination with azacitidine for newly diagnosed AML?
A21: Clinical trials have shown that the combination of this compound and azacitidine significantly improves event-free survival and overall survival compared to azacitidine alone in patients with newly diagnosed IDH1-mutated AML. [, ]
Q22: What are the known mechanisms of resistance to this compound?
A22: Resistance mechanisms include co-occurring mutations, particularly in receptor tyrosine kinase (RTK) pathway genes, and the emergence of second-site mutations in IDH1 that restore 2-HG production. [, ]
Q23: Can patients develop resistance to this compound after initially responding to treatment?
A23: Yes, secondary resistance to this compound can occur, often due to the emergence of new mutations, including those in IDH2 and second-site mutations in IDH1. []
Q24: What are the common adverse events associated with this compound treatment?
A24: Common adverse events reported in clinical trials include diarrhea, fatigue, nausea, decreased appetite, and differentiation syndrome. [, , , , ]
Q25: What is differentiation syndrome, and how is it managed in patients treated with this compound?
A25: Differentiation syndrome is a potentially serious adverse reaction characterized by fever, respiratory distress, and other symptoms. It is managed with supportive care and corticosteroids. []
Q26: Are there any biomarkers that can predict response to this compound?
A26: Research suggests that patients with lower co-mutational burden may be more likely to respond to this compound. The presence of RTK pathway mutations has been associated with lower response rates. [, ]
Q27: How is response to this compound monitored in patients?
A27: Monitoring includes clinical assessments, blood counts, bone marrow biopsies, and molecular testing to assess changes in IDH1 mutation burden. [, ]
Q28: What analytical methods are used to measure this compound concentrations?
A28: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary method for quantifying this compound levels in biological samples. [, ]
Q29: Are there alternative matrices, besides plasma, for analyzing this compound levels?
A29: Research has shown a strong correlation between this compound concentrations in dried blood spots (DBS) and plasma, indicating DBS as a potential alternative for pharmacokinetic analysis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.